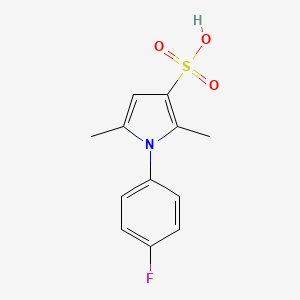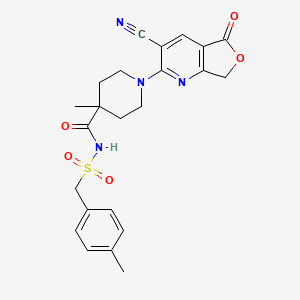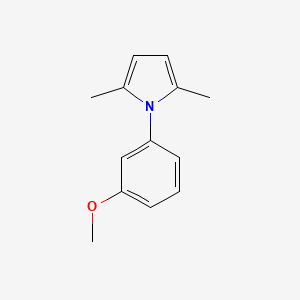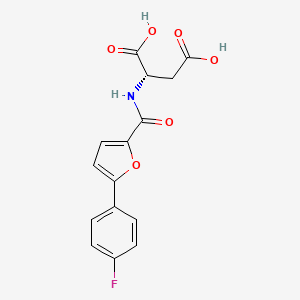
1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated ketone and an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.
Sulfonation: The sulfonic acid group can be introduced through a sulfonation reaction using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of substituted pyrrole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and biological activity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to biological targets, such as enzymes or receptors, leading to its biological effects. The sulfonic acid group may also play a role in the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Fluorophenyl)-2,5-dimethylpyrrole: Lacks the sulfonic acid group, which may affect its solubility and reactivity.
2,5-Dimethylpyrrole-3-sulfonic acid: Lacks the fluorophenyl group, which may reduce its chemical stability and biological activity.
1-Phenyl-2,5-dimethylpyrrole-3-sulfonic acid: Contains a phenyl group instead of a fluorophenyl group, which may alter its biological properties.
Uniqueness
1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonic acid is unique due to the presence of both the fluorophenyl and sulfonic acid groups. The fluorophenyl group enhances its chemical stability and biological activity, while the sulfonic acid group improves its solubility and reactivity. This combination of properties makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C12H12FNO3S |
|---|---|
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-sulfonic acid |
InChI |
InChI=1S/C12H12FNO3S/c1-8-7-12(18(15,16)17)9(2)14(8)11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
BQXSPSVCTGUVIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B10798666.png)
![3-[4-(2-Hydroxyethylamino)thieno[3,2-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B10798674.png)
![6-(3-Pyrrolidin-1-ylsulfonylcyclohexa-2,4-dien-1-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10798678.png)
![Methyl 2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetate](/img/structure/B10798690.png)
![6-chloro-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B10798693.png)
![4-[5-[2-(2-Chlorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzonitrile](/img/structure/B10798696.png)

![(5Z)-5-[[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B10798702.png)
![4-[3-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B10798710.png)
![2-[[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]sulfonyl-methylamino]acetamide](/img/structure/B10798729.png)



![4-[3-[(2-Anilino-4-oxo-5-thiazolylidene)methyl]-2,5-dimethyl-1-pyrrolyl]benzenesulfonamide](/img/structure/B10798754.png)
